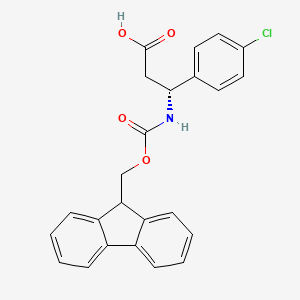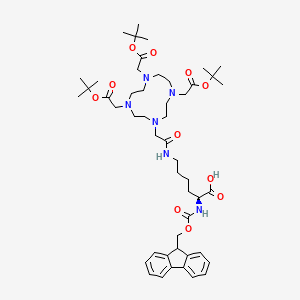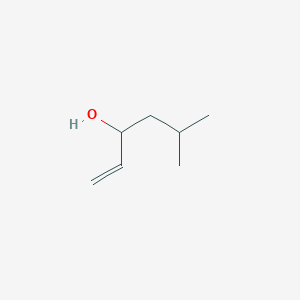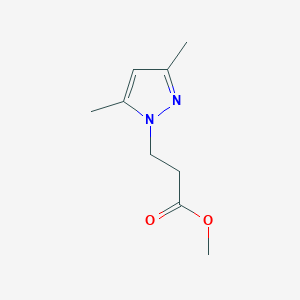![molecular formula C10H13NO4S B3141613 2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid CAS No. 4816-81-3](/img/structure/B3141613.png)
2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid
Vue d'ensemble
Description
“2-[[(4-Methylphenyl)sulfonyl]amino]propanoic acid” is a compound with the molecular formula C10H13NO4S . It is also known by other names such as “2-(4-Methylphenylsulfonamido)propanoic acid”, “N-(p-Toluenesulfonyl)-DL-Alanine”, and "2-{[(4-Methylphenyl)sulfonyl]amino}propanoic acid" .
Synthesis Analysis
The compound can be synthesized by adding Na2CO3 solution to cysteine in H2O at -5 to -10 degrees Celsius, followed by the addition of para-toluene sulfonyl chloride in 3 portions over a period of 1 hour .Molecular Structure Analysis
The InChI code for this compound is "InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3, (H,12,13)" . The Canonical SMILES is "CC1=CC=C(C=C1)S(=O)(=O)NC©C(=O)O" .Physical And Chemical Properties Analysis
The molecular weight of this compound is 243.28 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 5 .Applications De Recherche Scientifique
Environmental Applications
Sulfamic acid, closely related to the chemical structure , is highlighted for its environmentally friendly alternative to more harmful electrolytes used in industrial cleaning. It is effective in removing rust and lime scales from metal surfaces, posing as a less toxic option compared to traditional hydrochloric and sulfuric acid-based electrolytes. The use of organic compounds as corrosion inhibitors in sulfamic acid-based electrolytes has been studied, showing effectiveness in adsorbing at metal/electrolyte interfaces through mechanisms like physiochemisorption (Verma & Quraishi, 2022).
Biochemical Insights
In the realm of biochemistry, the transformation and breakdown of branched aldehydes from amino acids have significant implications for food flavor, highlighting the importance of understanding amino acid derivatives in both fermented and non-fermented products. This knowledge is crucial for controlling the formation of desired levels of these compounds in food (Smit, Engels, & Smit, 2009).
Pharmacological Significance
Perfluorinated acids, including derivatives related to the sulfonic acid group, have been examined for their bioaccumulative nature. Research indicates a direct relationship between the bioconcentration of these compounds and the length of their fluorinated carbon chains, offering insights into environmental persistence and potential health impacts (Conder et al., 2008).
The degradation of polyfluoroalkyl chemicals in the environment, leading to perfluoroalkyl carboxylic and sulfonic acids, has been reviewed, emphasizing the need for comprehensive environmental and ecotoxicological assessments of these persistent compounds (Liu & Avendaño, 2013).
Mécanisme D'action
Propriétés
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-7-3-5-9(6-4-7)16(14,15)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXKHFZRJYXXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1H-Pyrrolo[2,3-B]pyridine, 5-bromo-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3141569.png)




![2-chloro-6,7-dihydrobenzo[d]thiazol-5(4H)-one](/img/structure/B3141595.png)

![4-[4-(Dimethylamino)-cis-styryl]-1-methylpyridinium](/img/structure/B3141621.png)



![[5,10,15,20-tetrakis(1-methylpyridinium-4-yl)porphyrinato]copper(II)](/img/structure/B3141642.png)